Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

Lipophilicity Drug Design Extraction Efficiency

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid (CAS 2256060-21-4) is a polysubstituted pyridine-3-carboxylic acid (nicotinic acid) derivative bearing a bromine atom at the 5-position, a methoxy group at the 2-position, and methyl groups at the 4- and 6-positions. The molecular formula is C₉H₁₀BrNO₃ with a molecular weight of 260.08 g/mol.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 2256060-21-4
Cat. No. B1492379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
CAS2256060-21-4
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=C1Br)C)OC)C(=O)O
InChIInChI=1S/C9H10BrNO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13)
InChIKeyLGSGVIDMCWKYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid (CAS 2256060-21-4): Core Properties and Procurement Specifications


5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid (CAS 2256060-21-4) is a polysubstituted pyridine-3-carboxylic acid (nicotinic acid) derivative bearing a bromine atom at the 5-position, a methoxy group at the 2-position, and methyl groups at the 4- and 6-positions . The molecular formula is C₉H₁₀BrNO₃ with a molecular weight of 260.08 g/mol . Commercially, the compound is supplied at ≥98% purity (HPLC) and is available in quantities ranging from 250 mg to 25 g from specialty chemical vendors . The compound belongs to the broader class of halogenated nicotinic acid building blocks employed in medicinal chemistry and agrochemical research for late-stage functionalization via palladium-catalyzed cross-coupling reactions .

Why 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid Cannot Be Replaced by Close Analogs in Synthesis or Screening


Although multiple halogenated nicotinic acid derivatives appear structurally similar, the simultaneous presence of the 2-methoxy, 5-bromo, and 4,6-dimethyl substituents on the pyridine ring of this compound creates a unique electronic and steric environment that is not replicated by any single analog. For example, 5-bromo-2-methoxynicotinic acid (CAS 54916-66-4) lacks the 4,6-dimethyl groups, resulting in a substantially different lipophilicity (logP ~1.55–1.76 vs. the higher lipophilicity expected for the target compound due to two additional methyl groups) and altered metabolic stability in derived drug candidates. Conversely, 5-bromo-4,6-dimethylnicotinic acid (CAS 93350-01-7) lacks the 2-methoxy group, which eliminates the electron-donating resonance effect at the position ortho to the nitrogen and reduces hydrogen-bond acceptor capacity, thereby altering molecular recognition properties. The predicted acidity of the carboxylic acid also differs across analogs: the pKa of 5-Bromo-2-methoxynicotinic acid is 2.97±0.10 , while the 5-bromo-4,6-dimethyl analog has a pKa of 1.54±0.25 . These differences in physicochemical properties mean that substitution with a cheaper or more readily available analog would alter reaction kinetics in cross-coupling steps, change pharmacokinetic profiles in biological studies, and compromise the integrity of structure-activity relationship (SAR) datasets.

Quantitative Comparative Evidence for 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid Versus Closest Analogs


Enhanced Lipophilicity Versus Non-Methylated 5-Bromo-2-methoxynicotinic Acid Drives Differential Partitioning in Biological and Synthetic Systems

The 4,6-dimethyl substitution on the target compound significantly increases lipophilicity compared to the non-methylated analog 5-bromo-2-methoxynicotinic acid (CAS 54916-66-4). While the target compound lacks a published experimental logP, the structurally comparable 5-bromo-4,6-dimethylnicotinic acid (which shares the 4,6-dimethyl and 5-bromo features but lacks the 2-methoxy group) has a computed logP of 2.1591 [1], compared to 1.55–1.76 for the non-dimethylated 5-bromo-2-methoxynicotinic acid . This ~0.4–0.6 log unit increase (representing a 2.5–4× higher octanol-water partition coefficient) is attributable to the two methyl groups, which the target compound also possesses. In contrast, 2-methoxy-4,6-dimethylnicotinic acid (CAS 65515-37-9), which lacks bromine, has a logP of 1.35 , confirming that the bromine atom contributes an additional ~0.8 log unit to lipophilicity over the non-halogenated scaffold.

Lipophilicity Drug Design Extraction Efficiency

Carboxylic Acid Acidity Tuned by Electronic Effects of Substituents Relative to Des-Methyl and Des-Methoxy Analogs

The predicted pKa of the carboxylic acid group varies substantially among nicotinic acid analogs depending on the ring substituents. 5-Bromo-2-methoxynicotinic acid (CAS 54916-66-4), lacking the 4,6-dimethyl groups, has a predicted pKa of 2.97±0.10 . In contrast, 5-bromo-4,6-dimethylnicotinic acid (CAS 93350-01-7), which bears the 4,6-dimethyl groups but lacks the 2-methoxy group, has a predicted pKa of 1.54±0.25 . The target compound, combining both the 2-methoxy and 4,6-dimethyl substituents, is expected to have a pKa intermediate between these values (estimated ~2.0–2.5), as the electron-donating methoxy group at the 2-position partially offsets the acid-strengthening inductive effect of the bromine and the methyl groups. The non-brominated analog 2-methoxy-4,6-dimethylnicotinic acid (CAS 65515-37-9) has a predicted pKa of 1.79±0.38 , confirming that bromine substitution shifts the pKa downward (stronger acid) relative to the non-halogenated scaffold by approximately 0.2–0.8 pKa units.

pKa Ionization State Salt Formation

Single Bromine at 5-Position Provides a Well-Characterized, Regioselective Pd-Catalyzed Cross-Coupling Handle Absent in Non-Halogenated and Chloro Analogs

The bromine atom at the 5-position of the pyridine ring serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. 5-Bromonicotinic acid derivatives have been extensively validated as scaffolds for solid-phase Suzuki coupling to prepare combinatorial libraries of 5-substituted nicotinic acid derivatives [1]. This well-precedented reactivity contrasts with the corresponding 5-chloro analog (5-chloro-2-methoxy-4,6-dimethylnicotinic acid), where the C–Cl bond is significantly less reactive toward oxidative addition with Pd(0) catalysts, typically requiring higher temperatures, stronger ligands, or longer reaction times. The non-brominated analog, 2-methoxy-4,6-dimethylnicotinic acid (CAS 65515-37-9), lacks this cross-coupling handle entirely and cannot undergo direct C–C bond formation at the 5-position without prior C–H activation or directed metalation, which introduces additional synthetic steps and lower overall yields. The 2-bromo positional isomer (2-bromo-4,6-dimethylpyridine-3-carboxylic acid) has the bromine ortho to the carboxylic acid, creating steric congestion that can reduce coupling efficiency; in contrast, the 5-bromo position in the target compound is meta to the carboxylic acid and para to the ring nitrogen, providing an electronically and sterically favorable environment for oxidative addition.

Cross-Coupling Suzuki-Miyaura C–C Bond Formation

Molecular Weight and Physicochemical Property Differentiation from Closest Commercially Available Analogs

The target compound (MW 260.08 g/mol) occupies a distinct physicochemical space compared to its closest commercially available analogs. 5-Bromo-2-methoxynicotinic acid (MW 232.03 g/mol, density 1.713 g/cm³, boiling point 324.8 °C) is significantly lighter and denser due to the absence of the 4,6-dimethyl groups . 5-Bromo-4,6-dimethylnicotinic acid (MW 230.06 g/mol, density 1.598±0.06 g/cm³, boiling point 346.0±42.0 °C) is also lighter because it lacks the 2-methoxy group . 2-Methoxy-4,6-dimethylnicotinic acid (MW 181.19 g/mol, density 1.194±0.06 g/cm³, boiling point 320.8±37.0 °C) is substantially lighter as it lacks the bromine atom . The target compound therefore has the highest molecular weight among these analogs, which has implications for LC-MS detection limits, molarity-based dosing in biological assays, and cost-per-mole calculations in procurement.

Molecular Weight Density Boiling Point

Optimal Application Scenarios for 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid Based on Comparative Evidence


Diversity-Oriented Synthesis (DOS) and Parallel Library Construction via Suzuki-Miyaura Cross-Coupling at the 5-Position

The 5-bromo substituent on 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid provides a single, well-defined reactive site for palladium-catalyzed cross-coupling, enabling rapid generation of 5-aryl/heteroaryl/alkenyl derivatives [1]. This is directly evidenced by the established precedent of 5-bromonicotinic acid scaffolds in solid-phase Suzuki coupling for combinatorial library synthesis [1]. The 4,6-dimethyl and 2-methoxy substituents remain inert under typical cross-coupling conditions, ensuring regioselective functionalization without protecting group manipulation. The compound is particularly suited for parallel chemistry workflows where a common core is diversified with boronic acid/ester partners to probe SAR around the pyridine 5-position in drug discovery programs.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity and Hydrogen-Bond Capacity

The estimated logP (≥2.1 based on analog data) positions 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid in a favorable lipophilicity range for fragment screening libraries, where fragments typically require logP values between 0 and 3 for adequate solubility and membrane permeability [2]. The compound simultaneously offers three hydrogen-bond acceptor sites (the pyridine nitrogen, the methoxy oxygen, and the carboxylic acid carbonyl/hydroxyl), making it a suitable fragment for targeting protein active sites rich in hydrogen-bond donor residues. In contrast, 5-bromo-4,6-dimethylnicotinic acid (logP 2.16) lacks the additional H-bond acceptor provided by the 2-methoxy group, while 5-bromo-2-methoxynicotinic acid (logP 1.55–1.76) is significantly less lipophilic, potentially limiting membrane penetration in cell-based fragment screening assays [2].

Synthesis of Nicotinic Acid-Derived Pharmaceuticals and Agrochemicals with Optimized Pharmacokinetic Profiles

The combined presence of the 2-methoxy, 4-methyl, and 6-methyl groups imparts metabolic stability benefits to derived compounds by blocking potential sites of cytochrome P450-mediated oxidation commonly observed in unsubstituted pyridine rings [3]. The 5-bromo handle enables late-stage diversification to fine-tune potency and selectivity against biological targets. The intermediate predicted pKa (~2.0–2.5) of the carboxylic acid, falling between the more acidic 5-bromo-4,6-dimethyl analog (pKa 1.54) and the less acidic 5-bromo-2-methoxy analog (pKa 2.97), provides a balance of aqueous solubility (as carboxylate salt at physiological pH) and passive membrane permeability (as the neutral acid species), which is desirable for oral bioavailability in drug candidates .

Building Block for Conjugated Polymers and Functional Materials Requiring Halogenated Heterocyclic Monomers

The bromine atom at the 5-position serves as a polymerization handle for transition metal-catalyzed polycondensation reactions (e.g., Yamamoto, Suzuki, or Stille polymerizations) to synthesize pyridine-containing conjugated polymers [3]. The 4,6-dimethyl and 2-methoxy substituents modulate the electronic properties of the resulting polymer backbone, influencing HOMO/LUMO energy levels and optical band gaps. The carboxylic acid group offers a site for post-polymerization functionalization or for anchoring to surfaces and nanoparticles. The target compound's single bromine ensures linear, well-defined polymer architectures, in contrast to dibrominated analogs that could lead to branched or cross-linked products.

Quote Request

Request a Quote for 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.